molecular formula C11H8FNO2 B13073227 2-Fluoro-2-(quinolin-8-yl)acetic acid

2-Fluoro-2-(quinolin-8-yl)acetic acid

Cat. No.: B13073227
M. Wt: 205.18 g/mol
InChI Key: STEVGWWQMRYBGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(quinolin-8-yl)acetic acid typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the nucleophilic substitution of a halogen atom in the quinoline precursor with a fluorine atom. This can be achieved through reactions with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of fluorinated quinolines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(quinolin-8-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-2-(quinolin-8-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It is a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(quinolin-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, it can inhibit bacterial DNA gyrase, leading to antibacterial effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(quinolin-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-fluoro-2-quinolin-8-ylacetic acid

InChI

InChI=1S/C11H8FNO2/c12-9(11(14)15)8-5-1-3-7-4-2-6-13-10(7)8/h1-6,9H,(H,14,15)

InChI Key

STEVGWWQMRYBGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(C(=O)O)F)N=CC=C2

Origin of Product

United States

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